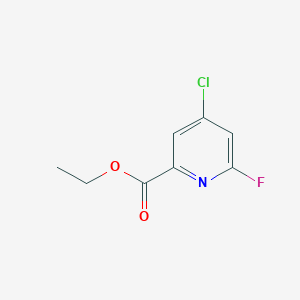

Ethyl 4-chloro-6-fluoropicolinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClFNO2 |

|---|---|

Molecular Weight |

203.60 g/mol |

IUPAC Name |

ethyl 4-chloro-6-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)6-3-5(9)4-7(10)11-6/h3-4H,2H2,1H3 |

InChI Key |

PCRHUMNFFUCCOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=CC(=C1)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 6 Fluoropicolinate

Precursor Synthesis and Building Block Construction

The synthesis of ethyl 4-chloro-6-fluoropicolinate often begins with the construction of appropriately substituted pyridine (B92270) precursors. This multi-step approach allows for the controlled introduction of the required functional groups.

Synthesis of Fluorinated Pyridine Carboxylic Acid Precursors

The introduction of fluorine into the pyridine ring is a critical step. Organofluorine motifs are essential in pharmaceuticals and agricultural products. nsf.gov One common strategy involves the synthesis of fluorinated pyridine carboxylic acids from readily available fluorine-containing aromatic compounds and carbon dioxide. hokudai.ac.jp This can be achieved with good yields using organic electrolysis. hokudai.ac.jp These fluorinated building blocks are valuable but can be expensive and limited in availability. hokudai.ac.jp

Novel routes to derivatives like 2-trifluoromethyl-nicotinic acid have been developed by constructing the pyridine ring from simple fluorinated precursors. researchgate.net These derivatives serve as key intermediates in the production of certain enzyme inhibitors. researchgate.net Photocatalytic hydrodefluorination of highly fluorinated benzoates also presents a mild and regioselective method to access a variety of fluorinated benzoate (B1203000) derivatives. nsf.gov

Strategies for Introducing Chloro Substituents on the Pyridine Ring

Several methods exist for the chlorination of pyridine rings. A common industrial process involves the reaction of a pyridine compound with molecular chlorine. google.com Another approach is the chlorination of pyridine-N-oxides, which can produce 2-chloropyridines in high yields. chempanda.com The chlorination of 2-hydroxypyridine (B17775) with phosphoryl chloride is also a well-established method to yield 2-chloropyridine. chempanda.comchemicalbook.com

For the synthesis of specific isomers, such as 4-chloropyridines, phosphonium (B103445) salt installation has been introduced. chempanda.com This method involves installing a heterocyclic phosphine (B1218219) at the 4-position of pyridine as a phosphonium salt, which is then replaced by a halide nucleophile. chempanda.com This strategy is particularly effective for the late-stage halogenation of complex molecules. chempanda.com

The table below summarizes various chlorinating agents and their applications in pyridine synthesis.

| Chlorinating Agent | Substrate | Product | Reference |

| Molecular Chlorine | Pyridine | 2-Chloropyridine, 2,6-Dichloropyridine | google.comchempanda.com |

| Phosphoryl Chloride | 2-Hydroxypyridine | 2-Chloropyridine | chempanda.comchemicalbook.com |

| Phosphonium Salts | Pyridine | 4-Chloropyridine | chempanda.com |

| Trichlorophosphate | 6-ethyl-5-fluoropyrimidin-4(1H)-one | 4-Chloro-6-ethyl-5-fluoropyrimidine (B125647) | chemicalbook.com |

Esterification Techniques for Picolinic Acid Derivatives

The final step in the precursor-based synthesis is the esterification of the picolinic acid derivative. The Fischer-Speier esterification is a classic method that involves refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org This reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in large excess or water is removed as it is formed. wikipedia.orgmasterorganicchemistry.com

Alternative methods for preparing active esters of picolinic acid, such as p-nitrophenyl, N-hydroxysuccinimidyl, and pentafluorophenyl esters, have also been reported. nih.gov These "active esters" are good acylating agents. nih.gov For instance, the reaction of a pyridinecarboxylic acid with thionyl chloride catalyzed by DMF can be employed. nih.gov Deoxyfluorination of carboxylic acids using reagents like pentafluoropyridine (B1199360) (PFP) can also lead to the formation of acyl fluorides, which can then be converted to esters. researchgate.netrsc.org

Direct Synthesis Routes to this compound

Direct synthesis routes aim to introduce the chloro and fluoro substituents onto a pre-formed pyridine ring in a more streamlined process.

Halogen Exchange (Halex) Reactions for Fluorine Introduction at the 6-Position

The Halogen Exchange (Halex) reaction is a powerful and cost-effective method for introducing fluorine into electron-poor aromatic systems, including pyridines. gaylordchemical.com This nucleophilic aromatic substitution (SNA) reaction typically involves the displacement of a chloride or bromide with a fluoride (B91410) ion. gaylordchemical.comacsgcipr.org

The reaction is usually carried out at high temperatures in polar aprotic solvents like DMSO, DMF, or sulfolane. gaylordchemical.comchempedia.info Potassium fluoride (KF) is a common fluoride source, often used in conjunction with a phase transfer catalyst to enhance the solubility of the fluoride anion. acsgcipr.org Other fluoride sources include cesium fluoride (CsF) and tetraalkylammonium fluorides (R4NF). acsgcipr.org

The table below shows common solvents and fluoride sources used in Halex reactions.

| Solvent | Fluoride Source | Catalyst | Reference |

| DMSO | Anhydrous Potassium Fluoride (KF) | - | gaylordchemical.com |

| DMF | Potassium Fluoride (KF) | Phase Transfer Catalyst | gaylordchemical.comacsgcipr.org |

| Sulfolane | Potassium Fluoride (KF) | Phase Transfer Catalyst | gaylordchemical.comacsgcipr.org |

| Benzonitrile | Potassium Fluoride (KF) | - | chempedia.infogoogle.com |

| Acetonitrile (B52724)/Water | Potassium Fluoride (KF) | - | researchgate.net |

| - | Cesium Fluoride (CsF) | - | acsgcipr.org |

| - | Tetraalkylammonium Fluorides (R4NF) | - | acsgcipr.org |

Controlling the regioselectivity of Halex reactions is crucial when multiple halogen atoms are present on the pyridine ring. In the case of pentachloropyridine, experimental and computational studies have shown that the Halex reaction with fluoride ion is kinetically controlled, favoring substitution at the 4-position. nih.gov The reverse Halex reaction, substituting fluorine with chlorine, also shows regioselectivity for the 4-position under kinetic control. nih.gov

Thermodynamic factors also play a role in the final product distribution. The scrambling of halide ions between chlorofluoropyridines can lead to a mixture of products resulting from a combination of kinetic and thermodynamic control. nih.gov An important thermodynamic factor influencing regioselectivity is the relative weakness of the C2-Cl bond. nih.gov

Catalytic Systems for Halex Fluorination

The Halogen-Exchange (Halex) reaction is a cornerstone of industrial fluoroaromatic chemistry, involving the substitution of a chloro-substituent with fluoride. For a substrate like a dichloropicolinate, achieving selective monofluorination relies on a carefully optimized catalytic system. The process typically uses an alkali metal fluoride, such as potassium fluoride (KF), as the fluorine source. However, the low solubility and nucleophilicity of KF in common organic solvents necessitate the use of promoters or phase-transfer catalysts (PTCs).

Research into the nucleophilic fluorination of substituted picolinate (B1231196) esters has identified several effective catalytic systems. uwindsor.ca Key components include:

Phase-Transfer Catalysts: These agents facilitate the transfer of the fluoride anion from the solid phase (KF) to the organic phase where the substrate is dissolved. Tetraphenylphosphonium (B101447) bromide has been shown to be an effective PTC. wikipedia.org

Promoters/Additives: Additives can enhance the reactivity of the fluoride source. Studies have shown that agents like tributylmethylammonium (B1194469) chloride and tetraphenylphosphonium chloride significantly improve fluorination yields. uwindsor.ca The choice of additive is crucial as it can also influence the formation of impurities through processes like alkyl ester exchange. uwindsor.ca

Solvents: The reaction is typically carried out in high-boiling point polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, which can partially solubilize the fluoride salt and withstand the high temperatures often required ( >150 °C).

The table below summarizes catalytic systems and conditions investigated for Halex-type fluorination reactions relevant to picolinate esters.

| Catalyst/Promoter | Fluorine Source | Solvent | Key Findings |

| Tetraphenylphosphonium bromide | Spray-dried KF | Diphenyl solvents | Yields up to 90% with 98% selectivity in model systems; enables catalyst and solvent recycling. wikipedia.org |

| Tributylmethylammonium chloride | Potassium Fluoride (KF) | Not specified | Investigated as one of the best additives for improving fluorination yields on picolinate esters. uwindsor.ca |

| Tetraphenylphosphonium chloride | Potassium Fluoride (KF) | Not specified | Demonstrated improved fluorination yields; choice of additive can influence impurity profiles. uwindsor.cayoutube.com |

| Polymeric PTC | Potassium Fluoride (KF) | Not specified | Used in microwave-assisted Halex reactions, achieving high yields in short reaction times. google.com |

Directed Ortho-Metalation and Electrophilic Chlorination Strategies

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a "Directing Metalation Group" (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org For the synthesis of this compound, a plausible DoM strategy would start with a precursor like ethyl 6-fluoropicolinate.

The synthetic sequence would proceed as follows:

Directed Metalation: The fluorine atom at the C6 position can act as a weak DMG. However, metalation of pyridines often requires a strong base and careful temperature control to prevent side reactions like nucleophilic addition of the base to the ring. harvard.edu A strong, sterically hindered lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) is often used. youtube.com The base would selectively abstract the proton at the C5 position, which is activated by both the C6-fluoro and the C2-ester groups. To achieve chlorination at C4, one would need to start with a substrate where the C5 position is either blocked or the C4 position is made most acidic. A more reliable strategy involves using the ester or a derivative as the primary DMG.

Electrophilic Chlorination: The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source. A variety of reagents can serve this purpose, including hexachloroethane (B51795) (C₂Cl₆), N-chlorosuccinimide (NCS), or tosyl chloride (TsCl).

This method offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution on the electron-deficient pyridine ring.

| Step | Reagent Class | Example Reagents | Purpose |

| Directed Metalation | Organolithium Base | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), Lithium diisopropylamide (LDA) youtube.com | Deprotonation ortho to the Directing Metalation Group (DMG) to form an aryllithium intermediate. wikipedia.orgbaranlab.org |

| Additive | Chelating Amine | Tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing basicity and reaction rate. baranlab.org |

| Electrophilic Quench | Chlorine Source | N-chlorosuccinimide (NCS), Hexachloroethane (C₂Cl₆), Tosyl chloride (TsCl) | Introduces a chlorine atom at the site of lithiation. |

Cyclization Reactions Leading to Substituted Pyridine Rings

While most syntheses of this compound involve modification of a pre-existing pyridine ring, constructing the core heterocycle through cyclization is an alternative approach. These methods build the pyridine ring from acyclic or non-aromatic precursors.

One relevant strategy is the three-component cyclization of β-ketoesters, ketones, and an ammonia (B1221849) source (like ammonium (B1175870) acetate) to form substituted pyridones. researchgate.net For instance, the reaction of ethyl 4,4,4-trifluoroacetoacetate, a ketone, and ammonium acetate (B1210297) can yield 4-(trifluoromethyl)pyridin-2(1H)-ones. researchgate.net Adapting this to the target molecule would be a multi-step process:

Cyclization: A custom-designed β-dicarbonyl compound would undergo cyclization to form a pyridone ring with the desired substitution pattern.

Aromatization and Functionalization: The resulting pyridone would then need to undergo several transformations, including conversion of the C2-oxo group to a chloro or fluoro group and introduction of the remaining substituents, followed by esterification.

Although more complex and less direct, cyclization strategies offer a high degree of flexibility in accessing novel substitution patterns that may be difficult to obtain through functionalization of the parent heterocycle.

Indirect Synthetic Pathways via Functional Group Interconversion

Indirect pathways rely on the stepwise introduction of the desired functional groups onto a picolinate ester precursor. This often involves the conversion of one halogen to another or the sequential halogenation of a picolinate ester.

Conversion of Alternative Halogenated Picolinates to this compound

A common and industrially relevant indirect pathway is the selective halogen exchange of a di-halogenated precursor. The most logical starting material for this approach would be Ethyl 4,6-dichloropicolinate .

The synthesis would involve a selective nucleophilic aromatic substitution (SₙAr) reaction. The C6 position on the pyridine ring is generally more activated towards nucleophilic attack than the C4 position due to greater stabilization of the Meisenheimer intermediate by the ring nitrogen. This inherent reactivity difference allows for the selective replacement of the C6-chloro substituent with fluoride using a Halex reaction, as described in section 2.2.1.2. The reaction would be performed with potassium fluoride in a high-boiling polar aprotic solvent, likely with a phase-transfer catalyst to improve efficiency.

| Precursor | Reagent(s) | Transformation | Key Principle |

| Ethyl 4,6-dichloropicolinate | KF, Phase-Transfer Catalyst (e.g., TPPB), DMSO | Selective C6-chlorine to fluorine exchange | Higher electrophilicity at the C6 position directs selective nucleophilic attack. |

| Ethyl 4-bromo-6-chloropicolinate | KF, Phase-Transfer Catalyst | Selective C6-chlorine to fluorine exchange | The C-Br bond is typically more reactive than C-Cl in some cross-coupling, but in SₙAr, the position relative to the nitrogen is key. |

Modifications of Picolinate Esters through Subsequent Chlorination or Fluorination

This approach involves the sequential introduction of the halogen atoms onto a mono-substituted picolinate ester. Two primary routes are feasible:

Chlorination of Ethyl 6-fluoropicolinate: This pathway begins with a fluorinated precursor. The subsequent introduction of a chlorine atom at the C4 position is challenging via classical electrophilic substitution due to the electron-deficient nature of the pyridine ring. A more viable method would be the Directed ortho-Metalation strategy (as detailed in 2.2.2), where the C2-ester group directs lithiation to the C3 position. A subsequent electrophilic chlorination would yield Ethyl 3-chloro-6-fluoropicolinate. Achieving C4-chlorination would require a different directing group strategy.

Fluorination of Ethyl 4-chloropicolinate: This pathway starts with a chlorinated precursor. The introduction of fluorine at the C6 position can be accomplished via C-H activation/fluorination. Recent advances have demonstrated that reagents like silver(II) fluoride (AgF₂) can selectively fluorinate C-H bonds adjacent to the nitrogen atom in pyridines. nih.govresearchgate.net This reaction often proceeds under mild conditions (ambient temperature) and offers high regioselectivity for the C6 position, making it a potentially valuable method for late-stage fluorination. nih.govresearchgate.net

| Starting Material | Reagent for Second Halogenation | Position Targeted | Synthetic Strategy |

| Ethyl 6-fluoropicolinate | LDA then NCS | C3 (or C5) | Directed ortho-Metalation |

| Ethyl 4-chloropicolinate | Silver(II) Fluoride (AgF₂) | C6 | C-H Activation / Fluorination nih.govresearchgate.net |

Process Intensification and Scalability Considerations in Synthesis

Scaling up the synthesis of fine chemicals like this compound from the laboratory bench to industrial production requires careful consideration of process efficiency, safety, cost, and environmental impact.

Key considerations for process intensification include:

Catalyst and Solvent Recycling: For Halex reactions, which use expensive phase-transfer catalysts and high-boiling solvents, developing effective methods for their recovery and reuse is critical for economic viability. wikipedia.org

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial. Microwave-assisted heating has been explored for Halex reactions to reduce reaction times from hours to minutes, significantly improving throughput. google.com However, this introduces challenges in large-scale reactor design.

Continuous Flow Processing: Shifting from batch to continuous flow reactors can offer superior heat and mass transfer, better temperature control, improved safety for handling hazardous reagents, and higher consistency. Continuous chlorination in microreactors or falling film reactors has been shown to improve selectivity and reduce byproducts compared to batch processes for related compounds. google.com

Scalability of Reagents: The choice of reagents must be scalable. For example, while some advanced fluorination reagents work well on a lab scale, their cost and availability may be prohibitive for large-scale production. Traditional sources like KF remain industrially important for this reason. wikipedia.org Research has demonstrated the scalability of certain fluorination protocols to the gram-scale without loss of yield. researchgate.net

| Consideration | Advantage of Intensification | Example Technology/Method |

| Energy Efficiency | Reduced energy consumption and operational cost. | Microwave-assisted halogen exchange (MAHE). google.com |

| Safety & Control | Better management of reaction exotherms and hazardous intermediates. | Continuous flow reactors (microreactors, falling film reactors). google.com |

| Economic Viability | Lowered raw material costs and waste generation. | Catalyst and solvent recycling protocols. wikipedia.org |

| Throughput | Increased product output per unit of time. | Reduction of reaction times through optimized catalysis or energy input. |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the production of the desired compound while minimizing the formation of impurities. This typically involves a systematic study of various reaction parameters. For a hypothetical synthesis of this compound, key parameters for optimization would include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.

Reaction Time: A sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to decomposition or side reactions.

Catalyst: The choice and concentration of a catalyst can be crucial for facilitating the reaction and improving its efficiency.

Reagent Stoichiometry: The molar ratio of the reactants needs to be carefully controlled to ensure complete conversion and to avoid excess reagents that might complicate the purification process.

Without specific experimental data, a general representation of how such optimization might be tabulated is presented below.

Hypothetical Data Table for Reaction Optimization:

| Entry | Temperature (°C) | Time (h) | Catalyst (mol%) | Molar Ratio (A:B) | Yield (%) | Purity (%) |

| 1 | 25 | 24 | 1 | 1:1 | 45 | 85 |

| 2 | 50 | 12 | 1 | 1:1 | 65 | 88 |

| 3 | 50 | 24 | 1 | 1:1 | 70 | 86 |

| 4 | 50 | 12 | 2 | 1:1.2 | 85 | 95 |

| 5 | 60 | 12 | 2 | 1:1.2 | 82 | 93 |

Note: This table is for illustrative purposes only and does not represent actual experimental results for the synthesis of this compound.

Solvent and Reagent Selection for Sustainable Synthesis

The principles of green chemistry encourage the use of solvents and reagents that are environmentally benign, derived from renewable resources, and minimize waste. The selection of appropriate solvents is crucial as they often constitute the largest mass component of a reaction mixture.

For the synthesis of a compound like this compound, a sustainable approach would involve:

Solvent Selection: Prioritizing the use of greener solvents over hazardous ones. Traditional solvents like chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide) are often effective but pose significant environmental and health risks. Greener alternatives could include bio-based solvents, ionic liquids, or supercritical fluids.

Reagent Selection: Choosing reagents that are less toxic and have a higher atom economy. This means that a larger proportion of the atoms from the reagents are incorporated into the final product, reducing waste. For halogenation steps, this might involve moving away from harsh and hazardous reagents towards more selective and safer alternatives.

A comparative table for solvent selection based on sustainability metrics could be conceptualized as follows.

Hypothetical Data Table for Sustainable Solvent Selection:

| Solvent | Source | Toxicity | Recyclability | Boiling Point (°C) |

| Dichloromethane | Petrochemical | High | Moderate | 40 |

| Toluene | Petrochemical | Moderate | High | 111 |

| 2-Methyltetrahydrofuran | Biomass | Low | High | 80 |

| Cyrene | Biomass | Low | Moderate | 227 |

| Ethyl Acetate | Bio-derived | Low | High | 77 |

Note: This table is for illustrative purposes only and provides a general comparison of solvents.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Chloro 6 Fluoropicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups, such as the pyridine (B92270) ring itself. libretexts.org In these reactions, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.orgnih.gov The reactivity and regioselectivity of SNAr reactions on ethyl 4-chloro-6-fluoropicolinate are governed by the nature of the halogen substituents and their positions on the pyridine ring.

Reactivity of the Chloro Substituent at Position 4

The chloro group at the 4-position of the pyridine ring is susceptible to nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the ester group. For instance, in related dihalopyrimidines, substitution at the 4-position is often favored. wuxiapptec.com In the context of 2,4-dichloroquinazolines, which share electronic similarities with dihalopyridines, nucleophilic substitution is well-documented to occur preferentially at the 4-position. mdpi.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para-position relative to the ring nitrogen. libretexts.org A variety of nucleophiles, including amines, can displace the chloride at this position. researchgate.net

Reactivity of the Fluoro Substituent at Position 6

The fluoro substituent at the 6-position of the pyridine ring also participates in SNAr reactions. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. sci-hub.se While fluorine is a poor leaving group in SN1 and SN2 reactions, in SNAr reactions, the rate-determining step is often the initial nucleophilic attack. The strong electron-withdrawing inductive effect of fluorine accelerates this step, often making it a better leaving group than other halogens in this context. sci-hub.senih.gov

Comparative Reactivity of Halogens (Cl vs. F) on the Pyridine Ring

In SNAr reactions, the typical leaving group ability follows the order F > Cl > Br > I, which is inverse to their leaving group ability in aliphatic nucleophilic substitutions. researchgate.net This "element effect" is attributed to the rate-determining step being the formation of the Meisenheimer complex, which is accelerated by the strong inductive electron-withdrawal of fluorine. researchgate.net Therefore, in this compound, the fluoro group at position 6 is generally more reactive towards nucleophiles than the chloro group at position 4. However, the regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction conditions. For some nucleophiles, the reaction may proceed faster at the 4-position despite the general reactivity trend.

Regioselectivity and Stereoelectronic Effects in SNAr Transformations

The regioselectivity of SNAr reactions on dihalogenated pyridines is a complex interplay of steric and electronic effects. rsc.org The position of the electron-withdrawing groups relative to the leaving group is crucial for stabilizing the anionic Meisenheimer intermediate. libretexts.org For this compound, both the 4- and 6-positions are activated by the ring nitrogen and the ester group.

Computational models, such as those using Density Functional Theory (DFT), can predict regioselectivity by calculating the energies of the transition states and intermediates. rsc.orgchemrxiv.org These models often consider descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction centers. chemrxiv.org A lower LUMO energy and a more positive ESP at a particular carbon atom indicate a higher susceptibility to nucleophilic attack. wuxiapptec.com Steric hindrance from the substituents can also influence the accessibility of the reaction site to the incoming nucleophile. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com These reactions typically involve an organic halide or triflate and an organometallic coupling partner, and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Suzuki-Miyaura Coupling at Halogenated Pyridine Positions

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that utilizes an organoboron reagent (like a boronic acid or ester) as the coupling partner. libretexts.org For halogenated pyridines, the reactivity of the C-X bond in the oxidative addition step generally follows the order I > Br > OTf >> Cl > F. libretexts.org This trend is opposite to that observed in SNAr reactions.

In the case of this compound, the C-Cl bond at the 4-position is significantly more reactive in Suzuki-Miyaura coupling than the C-F bond at the 6-position. This allows for selective cross-coupling at the 4-position while leaving the 6-fluoro substituent intact. This selective reactivity has been exploited in the synthesis of various functionalized pyridines. nih.govresearchgate.net For example, 2,6-dichloropyridines can be selectively coupled at one chloro position. nih.gov The choice of palladium catalyst, ligand, and base is critical for achieving high selectivity and yield in these transformations. sigmaaldrich.comyoutube.com

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented in publicly available literature, the reactivity of similar chloro- and fluoro-substituted pyridines provides a strong indication of its potential in these transformations. The reaction generally involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The chlorine atom at the 4-position of this compound is the most likely site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

The choice of catalyst, ligand, and base is crucial for a successful amination. For substrates similar to this compound, catalyst systems employing sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups, have proven effective. organic-chemistry.org These ligands facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Chloro-substituted Heterocycles

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| [Pd(cinnamyl)Cl]₂ | tBuXPhos | Cs₂CO₃ | tBuOH | 90-120 |

This table presents typical conditions for related compounds and serves as a predictive guide for the amination of this compound.

Negishi and Stille Coupling Strategies

The Negishi and Stille coupling reactions are other cornerstone palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. These reactions would involve the coupling of this compound with an organozinc (Negishi) or organotin (Stille) reagent. As with the Buchwald-Hartwig amination, the chlorine atom at the 4-position is the expected reactive site.

Successful Negishi and Stille couplings of related chloropyridine derivatives have been reported, suggesting the feasibility of these transformations for this compound. The choice of palladium catalyst and ligand is critical to achieving high yields and selectivity.

Table 2: Typical Catalytic Systems for Negishi and Stille Couplings of Aryl Chlorides

| Coupling Reaction | Catalyst Precursor | Ligand | Additive/Co-catalyst | Solvent |

| Negishi | Pd(PPh₃)₄ | - | - | THF |

| Negishi | PdCl₂(dppf) | - | - | DMF |

| Stille | Pd(PPh₃)₄ | - | CuI | NMP |

| Stille | PdCl₂(AsPh₃)₂ | - | - | Toluene |

This table illustrates common catalytic systems used for similar transformations and can be extrapolated for the coupling of this compound.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Influence of Ester and Halogen Substituents on Ring Activation/Deactivation

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). youtube.com The substituents on the ring of this compound further modulate its reactivity. Both the ethyl ester at the 2-position and the chlorine and fluorine atoms are electron-withdrawing groups.

The ethyl ester group deactivates the ring towards EAS through its -I (inductive) and -M (mesomeric) effects. The halogen atoms also exert a deactivating -I effect. Consequently, the pyridine ring of this compound is significantly deactivated towards electrophilic attack.

The directing effect of the substituents must also be considered. In pyridine chemistry, electrophilic substitution is generally favored at the 3- and 5-positions. However, the strong deactivating nature of the existing substituents on this compound would likely require harsh reaction conditions for any EAS to occur, and the regioselectivity might be difficult to control. The influence of substituents on the reactivity of the pyridine ring is a complex interplay of inductive and resonance effects. koreascience.krresearchgate.net

Reactions Involving the Ester Moiety

Transesterification Processes

The ethyl ester group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst, typically a strong acid or base. This reaction allows for the conversion of the ethyl ester to other alkyl esters, which can be useful for modifying the physical or chemical properties of the molecule. The general reaction is as follows:

R-COOEt + R'OH ⇌ R-COOR' + EtOH

The equilibrium nature of the reaction often requires the use of a large excess of the new alcohol (R'OH) or the removal of ethanol (B145695) to drive the reaction to completion.

Hydrolysis and Amidation Reactions

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 4-chloro-6-fluoropicolinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt.

Amidation of the ester can be achieved by reacting it with an amine. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. The direct amidation of esters with unactivated amines can be challenging, but various methods have been developed to facilitate this transformation, including the use of Lewis acids or the conversion of the ester to a more reactive acyl derivative.

Reduction of the Ester Group

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (4-chloro-6-fluoropyridin-2-yl)methanol, is a key transformation that provides a valuable building block for further synthetic manipulations. The choice of reducing agent is critical to selectively reduce the ester group without affecting the halogen substituents on the pyridine ring.

Commonly employed reducing agents for the conversion of esters to alcohols include lithium aluminium hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄). libretexts.orgharvard.edu Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

Lithium Aluminium Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LiAlH₄ readily reduces esters to primary alcohols. harvard.edu However, its high reactivity can sometimes lead to the reduction of other functional groups, including haloarenes, under forcing conditions. In the case of this compound, the use of LiAlH₄ would be expected to efficiently yield (4-chloro-6-fluoropyridin-2-yl)methanol. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures ranging from 0 °C to room temperature.

Lithium Borohydride (LiBH₄): Lithium borohydride is a milder reducing agent than LiAlH₄ but is still effective for the reduction of esters to alcohols. harvard.eduborates.today Its increased selectivity makes it a more suitable choice when other sensitive functional groups are present. borates.today The reduction of this compound with LiBH₄ in a solvent such as THF would be expected to proceed smoothly to the desired alcohol. The polarization of the ester's carbonyl group through complexation with the lithium cation enhances the reactivity of the borohydride. borates.today

A summary of typical conditions for the reduction of esters to primary alcohols is presented in the table below.

| Reducing Agent | Solvent | Typical Temperature | Selectivity | Reference |

| Lithium Aluminium Hydride (LiAlH₄) | THF, Et₂O | 0 °C to RT | Low | libretexts.orgharvard.edu |

| Lithium Borohydride (LiBH₄) | THF | 0 °C to RT | Moderate | harvard.eduborates.today |

Chemo- and Regioselective Transformations of this compound

The pyridine ring of this compound is electron-deficient, which, combined with the presence of two halogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the chloro and fluoro substituents (C4 and C6, respectively) are activated towards nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond is a key consideration in predicting the outcome of these reactions. Generally, in nucleophilic aromatic substitution on heteroaromatic rings, the C-F bond is more labile than the C-Cl bond. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

Studies on similar dihalogenated pyridines and other heterocyclic systems have shown that the reaction with various nucleophiles can proceed with high regioselectivity. mdpi.com For instance, the reaction of 2,4-dichloroquinazolines with amine nucleophiles preferentially occurs at the C4 position. mdpi.com In the case of this compound, the greater electronegativity and better leaving group ability of fluoride (B91410) in SNAr reactions would suggest that substitution is more likely to occur at the C6 position.

Palladium-Catalyzed Cross-Coupling Reactions:

The chloro and fluoro substituents on the picolinate (B1231196) ring also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the halo-picolinate with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. The higher reactivity of the C-Cl bond over the C-F bond in many palladium-catalyzed cross-coupling reactions would likely favor substitution at the C4 position.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the halo-picolinate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. Similar to the Suzuki-Miyaura coupling, the C-Cl bond is generally more reactive, suggesting that amination would preferentially occur at the C4 position. Research on the Buchwald-Hartwig amination of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) has demonstrated the feasibility of such transformations on similar heterocyclic systems. purdue.edu

The table below summarizes the expected chemo- and regioselective transformations of this compound based on the reactivity of analogous compounds.

| Reaction Type | Reagents | Expected Site of Reaction | Rationale | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols | C6 (C-F) | Higher lability of the C-F bond in SNAr | researchgate.net |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | C4 (C-Cl) | Higher reactivity of C-Cl in Pd-catalyzed coupling | - |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Ligand, Base | C4 (C-Cl) | Higher reactivity of C-Cl in Pd-catalyzed coupling | purdue.edursc.org |

Derivatization Strategies and Applications As a Versatile Chemical Synthon

Synthesis of Novel Picolinate (B1231196) Derivatives

The chemical functionality of ethyl 4-chloro-6-fluoropicolinate allows for its elaboration into a vast library of new picolinate derivatives through selective substitution at its reactive sites.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and the halogenated sites of this compound are prime substrates for these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly effective for creating new carbon-carbon bonds at the C-6 position.

For instance, reacting a 6-chloropicolinate head with an aryl boronic acid or boronate ester tail is a key strategy in the synthesis of 6-aryl-4-aminopicolinates, which are a class of high-value herbicides. google.com This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand to facilitate the coupling, resulting in the formation of an aryl-picolinate structure. While the fluorine at C-6 is generally less reactive in these couplings than chlorine or bromine, the chlorine at C-4 can also undergo such reactions under specific conditions, allowing for the sequential introduction of different carbon-based groups.

Table 1: Representative Suzuki Coupling for the Synthesis of 6-Aryl Picolinates

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Application |

|---|---|---|---|---|

| 6-Chloropicolinate | Aryl Boronic Acid | Palladium Catalyst + Ligand | 6-Aryl-picolinate | Herbicide Intermediate google.com |

The electron-deficient nature of the pyridine (B92270) ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-4 position. libretexts.org This allows for the direct introduction of nitrogen-based groups. Reactions with various nitrogen nucleophiles, such as primary and secondary amines or sodium azide, can readily displace the C-4 chloro group. researchgate.netarkat-usa.org

For more extensive applications, the Buchwald-Hartwig amination offers a powerful and general method for forming C-N bonds. wikipedia.org This palladium-catalyzed reaction enables the coupling of aryl halides with a wide range of amines, including those that are poor nucleophiles in traditional SNAr reactions. organic-chemistry.orgrsc.org This method can be applied to selectively introduce amino groups at either the C-4 or C-6 position, depending on the reaction conditions and the specific catalyst system employed. rsc.orgpurdue.edu

Table 2: Methods for Introducing Nitrogen Functionalities

| Reaction Type | Position | Reagent | Conditions | Product |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | C-4 | Benzylamine | Mild conditions | Ethyl 4-(benzylamino)-6-fluoropicolinate arkat-usa.org |

| Nucleophilic Aromatic Substitution | C-4 | Sodium Azide | N-methylpyrrolidone, RT | Ethyl 4-azido-6-fluoropicolinate researchgate.net |

Beyond nitrogen, the halogen atoms on the picolinate ring can be exchanged for other heteroatoms like sulfur and oxygen. The C-4 chlorine is readily displaced by sulfur nucleophiles, such as thiols or thiophenols, in SNAr reactions to yield 4-thioether derivatives. arkat-usa.org Thiolate anions are highly effective nucleophiles and readily attack the electron-poor carbon center. msu.edu

Similarly, oxygen-based nucleophiles like alkoxides or hydroxides can replace the chlorine atom, leading to the formation of 4-alkoxy or 4-hydroxy picolinates. These reactions often require heat to proceed efficiently. Furthermore, halogen-exchange reactions can be employed to swap one halogen for another, for example, converting a fluoro substituent to a bromo substituent using hydrobromic acid, thereby tuning the reactivity of that position for subsequent cross-coupling reactions. google.com

Utility in the Construction of Complex Heterocyclic Systems

The reactive handles on this compound not only allow for simple substitution but also enable its use as a foundational element in building more elaborate, fused heterocyclic structures.

Annulation reactions, which involve the formation of a new ring onto an existing one, can be achieved using this compound as the starting framework. The compound can react with binucleophiles—molecules containing two nucleophilic centers—in what are known as ring opening-ring closure (RORC) reactions. arkat-usa.org

For example, reaction with hydrazine (B178648) (a binucleophile) can lead to the displacement of the C-4 chlorine followed by an intramolecular cyclization involving the ester group. This process results in the formation of a new heterocyclic ring, such as a pyrazolone, fused to the original pyridine core. researchgate.netarkat-usa.org Such strategies are invaluable for the rapid construction of complex polycyclic systems from a relatively simple precursor.

The true versatility of this compound is realized in its role as a precursor for polysubstituted pyridines. The distinct reactivity of the C-4 chloro and C-6 fluoro positions allows for a programmed, sequential introduction of different functional groups. A synthetic chemist can first perform a nucleophilic aromatic substitution at the C-4 position and then carry out a palladium-catalyzed cross-coupling reaction at the C-6 position, or vice versa.

This stepwise functionalization provides access to a wide range of di- and tri-substituted pyridine derivatives that would be difficult to synthesize through other methods. By carefully choosing the sequence of reactions (e.g., SNAr, Suzuki coupling, Buchwald-Hartwig amination), a multitude of substituents can be installed on the pyridine scaffold, making this compound a key starting point for creating libraries of novel compounds for biological screening and materials science. google.comyoutube.com

Role in Methodological Development in Organic Synthesis

The structural features of this compound make it an interesting substrate for the development and optimization of synthetic methods. The presence of two different halogen atoms on the pyridine ring allows for selective transformations, providing a platform for exploring new reaction conditions and catalysts.

Exploration of New Reaction Conditions and Catalysts

The reactivity of the C-Cl and C-F bonds in this compound is distinct, enabling selective functionalization. The C-Cl bond is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to the more robust C-F bond. This differential reactivity allows for sequential modifications of the molecule.

Research into the reactions of similar halo-substituted pyridines provides a framework for the potential transformations of this compound. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, are expected to proceed selectively at the 4-position. The development of new ligands and catalytic systems that can achieve high selectivity and yield in these transformations is an active area of research. The choice of catalyst, ligands, base, and solvent can significantly influence the outcome of the reaction, and this compound could serve as a model substrate to screen and optimize these parameters.

General principles of nucleophilic aromatic substitution (SNAr) suggest that the electron-withdrawing nature of the pyridine nitrogen and the ester group would activate the ring towards nucleophilic attack. youtube.comyoutube.comlibretexts.org Strong nucleophiles can displace the chloride at the 4-position. The exploration of milder reaction conditions and the use of a broader range of nucleophiles are key aspects of methodological development in this area.

Development of Asymmetric Transformations

The picolinate scaffold is a common feature in chiral ligands and catalysts used in asymmetric synthesis. While there is currently no specific literature detailing the use of this compound in asymmetric transformations, its structure presents opportunities for the development of new chiral molecules.

Derivatization of the picolinate at the 4-position with chiral amines or alcohols could lead to the formation of novel chiral ligands. These ligands could then be employed in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The fluorine atom at the 6-position could also play a role in modulating the electronic properties and steric environment of the catalytic center, potentially influencing the enantioselectivity of the transformation.

Potential in Material Science and Advanced Chemical Formulations (General)

The unique combination of a picolinate ester, a chloro substituent, and a fluoro substituent makes this compound a promising precursor for the synthesis of functional materials and advanced chemical formulations.

Precursors for Polymer Chemistry

The reactive sites on this compound allow for its incorporation into polymeric structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a monomer in condensation polymerizations to form polyesters or polyamides.

Furthermore, the chloro group can serve as a handle for post-polymerization modification. For example, a polymer containing the 4-chloro-6-fluoropicolinate moiety could be functionalized by reacting the chloro group with various nucleophiles, allowing for the tuning of the polymer's properties. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and other desirable properties of the resulting polymers. While direct applications are yet to be detailed, its potential as a monomer is recognized in a general context. google.com

Building Blocks for Functional Molecules

This compound is a valuable synthon for the construction of more complex functional molecules, particularly in the agrochemical and pharmaceutical industries. A Russian patent describes a method for producing 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, where the ethyl ester is a potential intermediate. google.com These types of compounds are known to have herbicidal activity.

The chloro group at the 4-position can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, leading to a library of novel compounds. nih.govnih.gov The fluorine atom at the 6-position often imparts favorable properties to bioactive molecules, such as increased metabolic stability and enhanced binding affinity. The ability to selectively modify the molecule at different positions makes this compound a key starting material for the synthesis of new drug candidates and agrochemicals.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

In a ¹H NMR spectrum of Ethyl 4-chloro-6-fluoropicolinate, distinct signals corresponding to the ethyl group and the aromatic protons on the pyridine (B92270) ring are anticipated. The ethyl group would manifest as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3-), a result of spin-spin coupling. The chemical shifts of the two aromatic protons on the picolinate (B1231196) ring would appear in the downfield region, with their multiplicities influenced by coupling to the adjacent fluorine atom and to each other.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | ~7 |

| -CH₂ (Ethyl) | 4.2 - 4.4 | Quartet (q) | ~7 |

| H-3 (Pyridine) | 7.5 - 7.8 | Doublet (d) or Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-5 (Pyridine) | 7.2 - 7.5 | Doublet (d) or Doublet of doublets (dd) | J(H-F), J(H-H) |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the two carbons of the ethyl group and the six carbons of the substituted picolinate ring. The chemical shifts would be influenced by the electronegativity of the attached atoms (O, N, Cl, F). The carbonyl carbon of the ester group would be the most downfield signal.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -CH₃ (Ethyl) | ~14 |

| -CH₂ (Ethyl) | ~62 |

| C-2 (Pyridine) | ~158 - 162 (Coupling with F) |

| C-3 (Pyridine) | ~115 - 120 |

| C-4 (Pyridine) | ~140 - 145 (Coupling with F) |

| C-5 (Pyridine) | ~110 - 115 (Coupling with F) |

| C-6 (Pyridine) | ~160 - 165 (Coupling with F) |

| C=O (Ester) | ~165 - 170 |

Fluorine (¹⁹F) NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, a single signal would be expected for the fluorine atom at the C-6 position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-5) and potentially longer-range coupling with other nuclei.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the ethyl group and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This would be crucial for establishing the connectivity of the entire molecule, for example, by showing correlations from the ethyl protons to the carbonyl carbon and from the aromatic protons to the various ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₈H₇ClFNO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Fragmentation Pathway Analysis

Upon electron impact ionization, the molecule is expected to form a molecular ion peak (M⁺). The subsequent fragmentation is likely to proceed through several key pathways:

Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃) and the formation of a stable acylium ion.

Loss of an Ethyl Radical: Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical (•CH₂CH₃), with the charge retained on the picolinate ring.

McLafferty Rearrangement: For esters with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. In the case of the ethyl group, this is less common but may involve the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

Ring Fragmentation: The substituted pyridine ring itself can undergo fragmentation. This may involve the loss of the chloro or fluoro substituents, or cleavage of the aromatic ring structure, leading to a series of characteristic smaller fragment ions. The stability of the pyridine ring suggests that fragments retaining the ring structure will be prominent. nih.gov

The relative abundance of these fragment ions provides a fingerprint that is unique to the molecule's structure. High-resolution mass spectrometry would further allow for the precise determination of the elemental composition of each fragment, confirming the proposed fragmentation pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the vibrations of its specific functional groups. The table below outlines the predicted characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| C-N (Pyridine) | Ring Stretching | 1550 - 1620 |

| C-C (Pyridine) | Ring Stretching | 1400 - 1500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C-Cl | Stretching | 600 - 800 |

| C-F | Stretching | 1000 - 1400 |

These predicted values are based on the typical frequency ranges for these functional groups in similar chemical environments. nih.gov Experimental determination of the IR and Raman spectra would provide precise values for these vibrations, confirming the presence of the respective functional groups and offering insights into the electronic effects of the substituents on the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the accessible literature, general principles derived from studies of related picolinic acid derivatives can inform our understanding of its likely solid-state characteristics. researchgate.netresearchgate.netchemicalbook.com

Conformation and Packing Analysis

The conformation of the molecule in the solid state would reveal the rotational arrangement around the single bonds, particularly the orientation of the ethyl ester group relative to the pyridine ring. The planarity of the pyridine ring is expected to be maintained, with the substituents lying in or close to the plane of the ring.

The crystal packing would describe how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is governed by the drive to achieve the most thermodynamically stable structure, which maximizes favorable intermolecular interactions.

Intermolecular Interactions

The nature and strength of intermolecular interactions play a crucial role in the physical properties of the crystalline solid, such as melting point and solubility. For this compound, several types of non-covalent interactions are anticipated to be significant in its crystal packing:

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C=O bonds will give rise to significant dipole moments, leading to attractive interactions between molecules.

π-π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. The presence of electron-withdrawing substituents (Cl and F) will influence the electron density of the ring and thus the nature of the π-π stacking.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group.

A detailed analysis of these interactions through X-ray crystallography would provide a comprehensive understanding of the supramolecular assembly of this compound in the solid state.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, identification, and purity assessment of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are expected to be effective methods. utsa.eduillinois.edu

High-Performance Liquid Chromatography (HPLC):

Given the polarity of the molecule, reversed-phase HPLC would likely be the method of choice. A C18 or C8 stationary phase would be suitable, with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. The addition of a buffer may be necessary to ensure consistent ionization and retention of the compound. Detection could be achieved using a UV detector, as the pyridine ring is expected to absorb in the UV region. HPLC is particularly useful for assessing the purity of the compound and for separating it from non-volatile impurities. nih.gov

Gas Chromatography (GC):

This compound is expected to be sufficiently volatile and thermally stable for GC analysis. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. Flame ionization detection (FID) would provide a sensitive response, while coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and definitive identification of the compound and any volatile impurities. nih.gov

The choice between HPLC and GC would depend on the specific analytical goal, such as routine purity checks, preparative separation, or the analysis of complex mixtures. Method development would involve optimizing parameters such as the column, mobile phase composition (for HPLC), temperature program (for GC), and detector settings to achieve the desired separation and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone for the analysis of pyridine derivatives, offering high resolution and sensitivity. For compounds structurally similar to "this compound," reversed-phase HPLC (RP-HPLC) is a common approach. The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation.

Research Findings: While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for related pyridine derivatives provide a strong framework. For instance, the analysis of hydrophilic pyridine compounds often necessitates specialized columns to achieve good peak shape and resolution without the use of ion-pairing reagents, which can be incompatible with mass spectrometry (LC/MS). helixchrom.comhelixchrom.com Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, or core-shell columns, are frequently employed to enhance separation efficiency. helixchrom.com

A study on a novel synthetic pyridine derivative utilized an isocratic RP-HPLC method for its quantification and validation. researchgate.net The method was validated according to ICH guidelines for parameters such as precision, accuracy, limit of detection (LOD), and robustness. researchgate.net For many pyridine derivatives, UV detection is suitable due to their chromophoric nature.

A representative HPLC method for a related pyridine derivative might employ the following conditions:

Table 1: Example HPLC Parameters for Analysis of a Pyridine Derivative

| Parameter | Value |

|---|---|

| Instrument | Agilent HPLC with Diode Array Detector |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | 220 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table represents a typical starting point for method development for pyridine derivatives. researchgate.net

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for "this compound." The method generally involves vaporizing the sample and separating its components in a gaseous mobile phase. A flame ionization detector (FID) is commonly used for organic compounds. cdc.gov

Research Findings: Detailed GC methods for "this compound" are not readily available. However, a method for the detection of "ethyl 2-chloroacetoacetate" in "ethyl 4-chloroacetoacetate" provides valuable insight into potential GC conditions. google.comgoogle.com This method utilizes a capillary column and a temperature programming ramp to achieve separation. google.comgoogle.com The use of a specific column, such as an SE-54, which is a low-to-mid polarity phase, is often suitable for a range of compounds.

The following table outlines a set of GC parameters that could be adapted for the analysis of "this compound," based on methods for structurally similar compounds.

Table 2: Example GC Parameters for Analysis of a Chlorinated Ethyl Ester

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | SE-54 (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Nitrogen |

| Inlet Temperature | 180 ± 5 °C |

| Detector Temperature | 200 ± 5 °C |

| Oven Program | Initial: 90 ± 5 °C, Ramp: 30 ± 5 °C/min, Final: 160 ± 5 °C |

| Injection Volume | 0.1 - 0.15 µL |

This table is based on a method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate and serves as a representative example. google.comgoogle.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining purity. It involves spotting the sample onto a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase.

Research Findings: A specific TLC procedure for "this compound" is not documented in readily accessible sources. However, general principles of TLC are applicable. The choice of the eluent system is the most critical factor and is determined by the polarity of the analyte. For a compound like "this compound," a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is a common starting point. libretexts.org The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.3 and 0.7. libretexts.org

Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active. libretexts.org Alternatively, staining with a chemical reagent such as potassium permanganate (B83412) or iodine may be necessary if the compound does not fluoresce.

Table 3: General TLC Procedure

| Step | Description |

|---|---|

| Plate Preparation | A line is drawn with a pencil approximately 1 cm from the bottom of a silica gel plate. |

| Spotting | The sample, dissolved in a volatile solvent, is applied to the line. A co-spot with a standard can be used for identification. libretexts.org |

| Development | The plate is placed in a chamber containing the mobile phase, ensuring the solvent level is below the initial line. The solvent moves up the plate by capillary action. libretexts.org |

| Visualization | After the solvent front nears the top of the plate, it is removed and the solvent front is marked. The spots are visualized under UV light or by staining. libretexts.org |

| Rf Calculation | The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

Computational and Theoretical Investigations on Ethyl 4 Chloro 6 Fluoropicolinate

Electronic Structure and Molecular Orbital Analysis

No dedicated studies on the electronic structure or molecular orbital analysis of Ethyl 4-chloro-6-fluoropicolinate were found in the available scientific literature.

Density Functional Theory (DFT) Calculations for Ground State Properties

Specific Density Functional Theory (DFT) calculations detailing the ground state properties of this compound have not been published in the reviewed scientific literature. While DFT is a common method for such analyses, as seen in studies of similar but distinct molecules, the data for the target compound is absent.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

There are no available research articles that apply Frontier Molecular Orbital (FMO) theory to predict the reactivity of this compound. Consequently, data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this specific compound are not available.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been documented in the searched scientific papers. Such studies, which are crucial for understanding the molecule's three-dimensional structure and flexibility, have not been performed or published for this compound.

Reaction Mechanism Elucidation via Computational Chemistry

No computational studies elucidating the reaction mechanisms involving this compound were identified.

Transition State Characterization

The characterization of transition states for key transformations involving this compound is not described in the available literature. Therefore, no data on the geometries and energetic properties of these transition states can be provided.

Energetic Profiles of Key Transformations

Without studies on the reaction mechanisms, the energetic profiles of any key chemical transformations of this compound are also unavailable.

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a fundamental aspect of computational chemistry, providing insights into the structural and electronic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard computational task that helps in the characterization of chemical compounds. This process typically involves:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of the molecule using methods like Density Functional Theory (DFT) with a suitable basis set.

NMR Calculation: Following optimization, the NMR shielding tensors are calculated for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) using a method like the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

A hypothetical data table for predicted NMR chemical shifts would look like this:

| Atom Number | Element | Predicted Chemical Shift (ppm) |

| C1 | Carbon | Data not available |

| C2 | Carbon | Data not available |

| H1 | Hydrogen | Data not available |

| F1 | Fluorine | Data not available |

| N1 | Nitrogen | Data not available |

Currently, no published data exists for the predicted NMR chemical shifts of this compound.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are crucial for identifying functional groups and understanding the molecule's vibrational modes. The process generally includes:

Frequency Calculation: After geometry optimization, the vibrational frequencies are calculated at the same level of theory. This involves computing the second derivatives of the energy with respect to the nuclear coordinates.

Scaling Factors: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data.

A hypothetical data table for calculated vibrational frequencies might be presented as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

No specific studies containing calculated vibrational frequencies for this compound have been found in the scientific literature.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties. These models are used to predict the properties of new or untested compounds, saving time and resources. The development of a QSPR model involves:

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, geometrical, electronic) are calculated for a set of known compounds.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, QSPR studies could be used to predict properties like boiling point, solubility, or chromatographic retention times.

As with the spectroscopic parameters, there is no published literature available on QSPR modeling that specifically includes this compound.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Halogenated Picolinates

The synthesis of halogenated picolinates, including ethyl 4-chloro-6-fluoropicolinate, is an area of active research, with a strong emphasis on developing more sustainable and efficient methods. Traditional halogenation processes often involve harsh reagents and can lack regioselectivity, leading to environmental concerns and complex purification procedures. nih.gov

Future research is directed towards greener synthetic routes. One promising approach is the use of enzyme-catalyzed halogenation. Halogenase enzymes offer the potential for highly regioselective and stereoselective halogenation under mild conditions, reducing the need for hazardous reagents and minimizing waste. nih.gov The development of robust and versatile halogenases could revolutionize the synthesis of complex halogenated molecules like this compound. nih.gov

Another area of development is the use of novel, metal-free catalytic systems. For instance, methods for the decarboxylative halogenation of 2-picolinic acids using dihalomethane under transition-metal-free conditions are being explored. rsc.org Such methods offer a more environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions. rsc.org Additionally, multicomponent reactions (MCRs) are gaining traction for the synthesis of pyridine (B92270) derivatives, as they offer a one-pot approach that reduces waste and improves efficiency. researchgate.net

The table below summarizes some emerging sustainable synthetic approaches for halogenated pyridines.

| Synthetic Approach | Key Features | Potential Advantages |

| Enzymatic Halogenation | Utilizes halogenase enzymes. nih.gov | High regioselectivity and stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Metal-Free Catalysis | Avoids the use of transition metals. rsc.org | Reduced metal contamination, lower cost, and environmental impact. rsc.org |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step. researchgate.net | Increased efficiency, reduced waste, and simplified procedures. researchgate.net |

| Photochemical Synthesis | Uses light to drive chemical reactions. researchgate.net | Can enable novel transformations and may offer greener reaction conditions. researchgate.net |

Exploration of Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is pivotal in the synthesis of functionalized picolinates. The development of new catalysts is crucial for enhancing the selectivity and efficiency of reactions involving the synthesis of molecules like this compound.

Researchers are investigating novel phosphine (B1218219) reagents designed to enable the 4-selective halogenation of pyridines. nih.gov These reagents can be installed at the 4-position of the pyridine ring and subsequently displaced by a halide nucleophile, offering a high degree of regiocontrol. nih.gov Furthermore, the use of metal-organic frameworks (MOFs) as heterogeneous catalysts is a promising area. nih.gov MOFs, with their high surface area and tunable functionality, can be designed to facilitate specific reactions, such as the synthesis of picolinates, with high efficiency and the potential for catalyst recycling. nih.govresearchgate.net For example, a UiO-66(Zr)-based catalyst has been shown to be effective in the synthesis of picolinate (B1231196) derivatives. nih.govrsc.org

The development of catalysts that can operate under mild conditions and with high functional group tolerance is a key objective. This will enable the synthesis of increasingly complex and diverse halogenated picolinate derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms